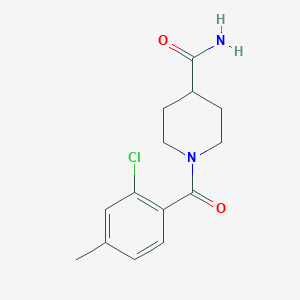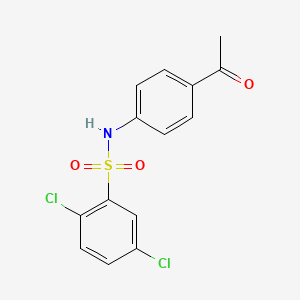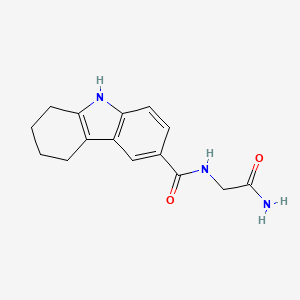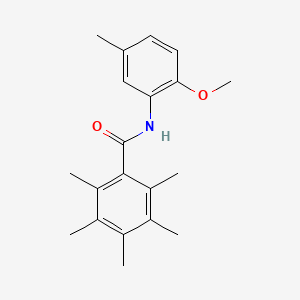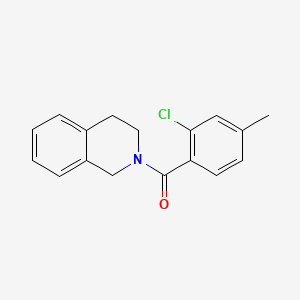
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine D2 receptors and acetylcholinesterase. As a dopamine D2 receptor antagonist, this compound binds to the receptor and prevents dopamine from binding, thus reducing the activity of the dopamine pathway. As an acetylcholinesterase inhibitor, this compound binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer.
实验室实验的优点和局限性
The advantages of using 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its diverse biological activities, its ability to act as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, and its potential as a cognitive enhancer and anti-cancer agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high concentrations and its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its anti-cancer properties and develop it as a potential cancer treatment. Additionally, further research can be done to better understand its mechanism of action and its potential side effects. Finally, the synthesis method of this compound can be further optimized to improve its yield and scalability.
合成方法
The synthesis method of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-chloro-4-methylbenzoyl chloride with tetrahydroisoquinoline in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction results in the formation of the desired product, which can be purified through column chromatography. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
科学研究应用
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a dopamine D2 receptor antagonist, which makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
属性
IUPAC Name |
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-7-15(16(18)10-12)17(20)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKCDAVCGGEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
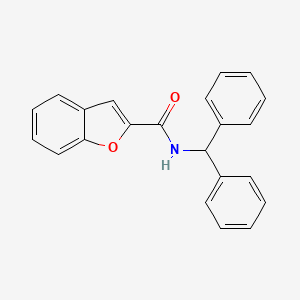
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
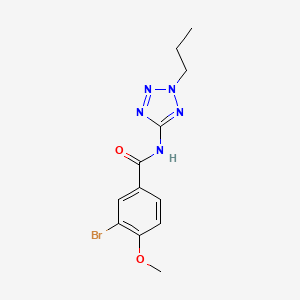
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
